CC(C)(C(C)(C)NO)NO.OS(=O)(=O)O
. The synthesis of N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine can be achieved through several methods:
Each method's choice depends on the desired purity, yield, and specific application requirements.
The molecular structure of N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine can be described as follows:
The compound's structure allows for intramolecular hydrogen bonding, which may affect its physical properties such as boiling point and solubility in various solvents .
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine participates in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism by which N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine exerts its chemical reactivity typically involves:
This mechanism underscores the compound's utility in synthetic pathways involving nitrogen functionalities.
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine exhibits several notable physical and chemical properties:
These properties suggest that while it is relatively stable under standard conditions, care must be taken during storage and handling due to its potential reactivity .
The applications of N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine are diverse:
These applications reflect its significance in both industrial and research contexts within chemistry and related fields.
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7